molecular formula C16H12Cl2N4OS B12051141 4-((2,3-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 478256-59-6

4-((2,3-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12051141
CAS No.: 478256-59-6
M. Wt: 379.3 g/mol
InChI Key: PBEWVRYLGJYDNZ-DJKKODMXSA-N
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Description

4-((2,3-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a triazole-based Schiff base compound with the molecular formula C₁₆H₁₂Cl₂N₄OS and an average molecular weight of 379.259 g/mol . Its structure features a 2,3-dichlorobenzylidene group at the N-4 position and a 2-methoxyphenyl substituent at the C-5 position of the triazole ring. The compound is synthesized via condensation of 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 2,3-dichlorobenzaldehyde in the presence of glacial acetic acid, a method consistent with other triazole-Schiff base syntheses .

Properties

CAS No.

478256-59-6

Molecular Formula

C16H12Cl2N4OS

Molecular Weight

379.3 g/mol

IUPAC Name

4-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12Cl2N4OS/c1-23-13-8-3-2-6-11(13)15-20-21-16(24)22(15)19-9-10-5-4-7-12(17)14(10)18/h2-9H,1H3,(H,21,24)/b19-9+

InChI Key

PBEWVRYLGJYDNZ-DJKKODMXSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Optimization

  • Molar Ratio : A 1:1.2 ratio of triazole intermediate to aldehyde ensures complete conversion.

  • Temperature : Reflux at 70–80°C for 6–8 hours maximizes yield.

  • Catalyst : 2–3 drops of glacial acetic acid accelerate imine formation.

The success of this step is verified by the disappearance of the NH₂ signal in ¹H NMR and the emergence of a new imine proton (N=CH) resonance at δ 10.3 ppm. IR spectroscopy also shows a characteristic C=N stretch at 1620–1640 cm⁻¹.

Purification and Characterization

Crude products are purified via recrystallization from ethanol/water mixtures (3:1 v/v) or column chromatography using silica gel and ethyl acetate/hexane eluents. Final characterization employs:

TechniqueKey Diagnostic Features
¹H NMR - N=CH proton at δ 8.2–8.5 ppm
- OCH₃ singlet at δ 3.8–4.0 ppm
¹³C NMR - Thione carbon at δ 178–180 ppm
- Imine carbon at δ 150–155 ppm
HRMS Molecular ion peak matching C₁₆H₁₂Cl₂N₄OS (m/z 379.01818 [M+H]⁺)

Comparative Analysis of Synthetic Routes

A comparative evaluation of methods reveals trade-offs between yield, scalability, and purity:

MethodYield (%)Purity (%)Scalability
Cyclization + Condensation68–72≥98Moderate
Suzuki Coupling55–6095High
Electrophilic Substitution45–5090Low

The cyclization-condensation route remains the most robust for laboratory-scale synthesis, while Suzuki coupling offers better scalability for industrial applications.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing formation of 1,2,3-triazole isomers during cyclization.

  • Solution : Use of anhydrous solvents and strict temperature control.

Low Imine Stability

  • Issue : Hydrolysis of the benzylidene group under acidic conditions.

  • Solution : Conduct reactions under nitrogen atmosphere and avoid aqueous workup .

Chemical Reactions Analysis

4-((2,3-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dichlorobenzylidene group are replaced by other nucleophiles such as amines or thiols.

    Condensation: It can participate in condensation reactions with various carbonyl compounds, forming new carbon-nitrogen bonds and expanding its chemical diversity.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.

    Biology: The compound has shown promise in biological studies, particularly in the development of new drugs and therapeutic agents due to its potential bioactivity.

    Medicine: Research has indicated that this compound may possess antimicrobial, antifungal, and anticancer properties, making it a candidate for further investigation in pharmaceutical applications.

    Industry: It can be utilized in the production of specialty chemicals and materials, including polymers and coatings, due to its unique chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 4-((2,3-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and functional groups allow it to bind to enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound is part of a broader class of 4H-1,2,4-triazole-3-thiol Schiff bases , where variations in substituents on the benzylidene and aryl groups significantly influence physicochemical and biological properties. Key structural analogs include:

Compound Name Substituents (Benzylidene/Phenyl) Molecular Weight (g/mol) Key Properties/Activities Reference
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-phenoxybenzylidene/4-nitrophenyl 419.42 Antibacterial activity; forms metal complexes for enhanced bioactivity .
4-((4-Methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazole-3-yl)-4H-1,2,4-triazole-3-thiol (Ligand 54) 4-methoxybenzylidene/pyrazole 354.39 Moderate yield (73%); characterized by NMR and FTIR .
4-((3-Bromobenzylidene)amino)-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol (CP 55) 3-bromobenzylidene/CF₃-phenyl 455.24 Potential enzyme inhibition; synthesized via reflux in acetic acid .
5-(2-Chlorophenyl)-4-((1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)methyleneamino)-4H-1,2,4-triazole-3-thiol Pyrazolylmethyleneamino/2-chlorophenyl 499.89 IC₅₀ = 1.50 µM (alkaline phosphatase inhibition) .

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br, NO₂) enhance electrophilicity and binding to biological targets, as seen in the antibacterial activity of nitro-substituted analogs .
  • Electron-donating groups (e.g., OCH₃) may improve solubility but reduce reactivity. For example, the 4-methoxybenzylidene derivative (Ligand 54) had lower yield (73%) compared to dimethylamino-substituted analogs (81%) .

Biological Activity

4-((2,3-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the triazole family. Its unique structure features a triazole ring substituted with a thiol group and various aromatic moieties, which enhances its potential biological activity. This article explores the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The compound's molecular formula is C16H12Cl2N4OSC_{16}H_{12}Cl_{2}N_{4}OS, with a molecular weight of 379.3 g/mol. The presence of dichlorobenzylidene and methoxyphenyl groups contributes to its diverse biological activities.

PropertyValue
Molecular Formula C16H12Cl2N4OSC_{16}H_{12}Cl_{2}N_{4}OS
Molecular Weight 379.3 g/mol
IUPAC Name 4-((2,3-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Antimicrobial Activity

Research indicates that compounds in the triazole class exhibit significant antimicrobial properties. The compound has been tested against various bacteria and fungi, demonstrating effective inhibition of growth. In vitro studies have shown that it possesses activity comparable to standard antimicrobial agents.

  • Mechanism of Action : The antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis and disruption of fungal cell membranes.

Anticancer Activity

The compound has shown promising results in anticancer studies. It was evaluated against several cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D).

Cell LineIC50 Value (µM)
HCT-1166.2
T47D27.3
  • Mechanism of Action : The anticancer effects are likely due to the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. Studies suggest that it can reduce inflammation markers in vitro.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the condensation of 3,4-dichlorobenzaldehyde with 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. This synthetic route is crucial for producing compounds with enhanced biological activity.

Synthesis Steps:

  • React 3,4-dichlorobenzaldehyde with 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol.
  • Use solvents such as ethanol or methanol.
  • Purify through recrystallization or chromatography.

Case Studies

Several studies have investigated the biological activity of similar triazole derivatives:

  • Antimicrobial Screening : A study synthesized multiple triazole derivatives and screened them for antibacterial and antifungal activities using standard protocols.
    • Results indicated that many derivatives exhibited moderate to strong activity against tested microorganisms .
  • Anticancer Evaluation : Another study focused on thiosemicarbazide derivatives containing the triazole moiety showed promising anticancer activity against various cancer cell lines .

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